3-Bromo-5-methyladamantane-1-carboxylic acid
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Overview
Description
3-Bromo-5-methyladamantane-1-carboxylic acid is a chemical compound with the molecular formula C12H17BrO2 and a molecular weight of 273.17 g/mol . It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure, which imparts unique physical and chemical properties to its derivatives .
Scientific Research Applications
3-Bromo-5-methyladamantane-1-carboxylic acid has diverse applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyladamantane-1-carboxylic acid typically involves the bromination of 5-methyladamantane-1-carboxylic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyladamantane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states.
Reduction Reactions: Reduction of the carboxylic acid group can yield corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Mechanism of Action
The mechanism of action of 3-Bromo-5-methyladamantane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity . Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-adamantanecarboxylic acid: Similar structure but lacks the methyl group at the 5-position.
5-Methyladamantane-1-carboxylic acid: Similar structure but lacks the bromine atom.
1-Adamantanecarboxylic acid: Basic adamantane derivative without bromine or methyl substitutions.
Uniqueness
3-Bromo-5-methyladamantane-1-carboxylic acid is unique due to the presence of both bromine and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-5-methyladamantane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO2/c1-10-2-8-3-11(5-10,9(14)15)7-12(13,4-8)6-10/h8H,2-7H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYMJKFAOHCXOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50301519 |
Source
|
Record name | 3-bromo-5-methyladamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14670-95-2 |
Source
|
Record name | 14670-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-bromo-5-methyladamantane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50301519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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